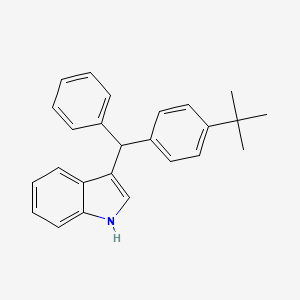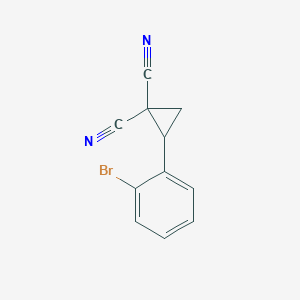
(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group and the imidazolidinone ring structure contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters can be facilitated by flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The Steglich esterification is one example of a substitution reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DCC, DMAP (4-dimethylaminopyridine), and various alcohols. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Steglich esterification produces esters as the primary products .
Wissenschaftliche Forschungsanwendungen
(S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study enzyme interactions and protein folding due to its unique structure.
Wirkmechanismus
The mechanism of action of (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various enzymes and proteins, influencing their activity and function. The tert-butyl group and imidazolidinone ring play crucial roles in these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate include other tert-butyl esters and imidazolidinone derivatives. Examples include tert-butyl acetate and 3-methylimidazolidin-4-one .
Uniqueness: What sets (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate apart from similar compounds is its combination of functional groups, which imparts unique chemical properties and reactivity. The presence of both the tert-butyl group and the imidazolidinone ring allows for a wide range of applications and interactions in various fields .
Eigenschaften
Molekularformel |
C16H24N2O4 |
|---|---|
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m01/s1 |
InChI-Schlüssel |
XZXKXJSHUSGLJH-DZLJOOKRSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Kanonische SMILES |
CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)


![7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14119694.png)

![Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14119702.png)
![(1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid](/img/structure/B14119704.png)
ethanenitrile](/img/structure/B14119708.png)


![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
